molecular formula C13H10ClFN2O B1385043 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide CAS No. 1018277-98-9

3-Amino-N-(3-chloro-4-fluorophenyl)benzamide

Cat. No. B1385043
CAS RN: 1018277-98-9
M. Wt: 264.68 g/mol
InChI Key: YWSRUOQYBJLMSM-UHFFFAOYSA-N
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Description

3-Amino-N-(3-chloro-4-fluorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10ClFN2O and a molecular weight of 264.68 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a 3-chloro-4-fluorophenyl group attached to the nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : A study detailed the synthesis and characterization of various research chemicals, highlighting the complexity and potential for mislabeling in the synthesis of compounds like 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide (McLaughlin et al., 2016).
  • Intermolecular Interactions : Research on dimorphs of similar benzamide derivatives analyzed the role of different intermolecular interactions in polymorphic modifications, a crucial aspect for understanding the properties and potential applications of compounds like this compound (Shukla et al., 2018).

Chemical Properties and Analysis

  • Spectral Linearity Studies : A study on the solvent-free synthesis and spectral linearity of derivatives of this compound provided insights into the chemical properties and potential applications in various scientific fields (Thirunarayanan & Sekar, 2013).

Potential Therapeutic Applications

  • Gastrokinetic Agents : Several studies have explored the synthesis and structure-activity relationships of benzamides, similar to this compound, for their potential as gastrokinetic agents (Kato et al., 1991), (Kato et al., 1992).

Applications in Oncology

  • HDAC3 Inhibitor Development : A study on the discovery of HDAC inhibitors provided insights into the potential application of benzamide derivatives in oncology (Chen et al., 2020).

Safety and Hazards

The safety data sheet for 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide indicates that it is an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.

properties

IUPAC Name

3-amino-N-(3-chloro-4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-7-10(4-5-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSRUOQYBJLMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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